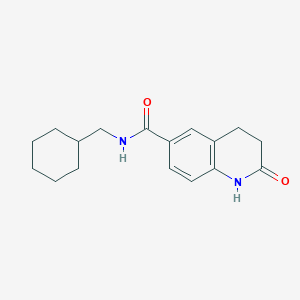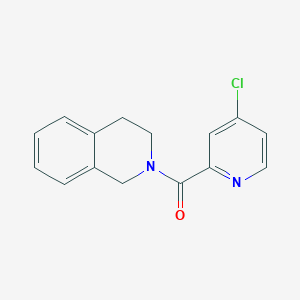
N,N-diethyl-3,6,6-trimethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl-3,6,6-trimethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide, commonly known as DMT, is a naturally occurring psychedelic compound found in several plants and animals. DMT has been used for centuries in traditional South American shamanic practices and has gained popularity in recent years as a recreational drug. However,
作用機序
DMT acts on several receptors in the brain, including the serotonin 5-HT2A receptor, which is also targeted by other psychedelics such as LSD and psilocybin. Activation of the 5-HT2A receptor is thought to be responsible for the psychedelic effects of DMT, including altered perception, hallucinations, and changes in mood and cognition.
Biochemical and Physiological Effects
DMT has been shown to increase heart rate and blood pressure, as well as cause pupil dilation and changes in body temperature. It also stimulates the release of several neurotransmitters, including serotonin, dopamine, and norepinephrine.
実験室実験の利点と制限
DMT has several advantages for use in laboratory experiments, including its rapid onset of action and short duration of effects, which allows for precise control of dosing and timing. However, DMT is a Schedule I controlled substance in the United States, which makes it difficult to obtain for research purposes.
将来の方向性
Further research is needed to fully understand the therapeutic potential of DMT and its mechanism of action. Future studies may focus on the use of DMT in combination with psychotherapy for the treatment of mental health disorders, as well as the potential for DMT to induce neuroplasticity and promote neural regeneration. Additionally, research may explore the use of DMT in the treatment of chronic pain and inflammation.
合成法
DMT can be synthesized through several methods, including the reduction of indole-3-acetaldehyde with sodium borohydride or lithium aluminum hydride. Another method involves the reaction of indole-3-acetic acid with diethylamine and oxalyl chloride, followed by reduction with sodium borohydride.
科学的研究の応用
DMT has been studied for its potential therapeutic applications, particularly in the treatment of mental health disorders such as depression, anxiety, and addiction. Research has shown that DMT can induce a state of altered consciousness, which may be beneficial in psychotherapy. Additionally, DMT has been studied for its potential analgesic and anti-inflammatory effects.
特性
IUPAC Name |
N,N-diethyl-3,6,6-trimethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-6-18(7-2)15(20)14-10(3)13-11(17-14)8-16(4,5)9-12(13)19/h17H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGJLDRMBYJYBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C2=C(N1)CC(CC2=O)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-3,6,6-trimethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(Azepan-1-yl)-2-oxoethyl]-8-methylquinazolin-4-one](/img/structure/B7472265.png)
![N-[2-(dimethylamino)-2-oxoethyl]-2,4-dimethylbenzamide](/img/structure/B7472272.png)



![1-[4-[2-(Azetidin-1-yl)-2-oxoethyl]phenyl]pyrrolidin-2-one](/img/structure/B7472289.png)
![N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7472300.png)
![N-(2,6-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472303.png)

![N-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]-2-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B7472318.png)

![N-[(1S)-1-(3-fluorophenyl)ethyl]pyrazine-2-carboxamide](/img/structure/B7472339.png)
![N,N-dimethyl-3-(1,3,4,6-tetramethylpyrazolo[3,4-b]pyridin-5-yl)propanamide](/img/structure/B7472346.png)